molecular formula C8H5F3LiNO2 B13655511 Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B13655511
M. Wt: 211.1 g/mol
InChI Key: JNBVTDRSHLVMRU-UHFFFAOYSA-M
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Description

Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organolithium compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-(5-(trifluoromethyl)pyrazin-2-yl)acetate
  • Lithium 2-(5-(trifluoromethyl)piperazin-2-yl)acetate
  • Bis(5-(trifluoromethyl)pyridin-2-yl)amine

Uniqueness

Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific trifluoromethyl-pyridine structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where high stability, lipophilicity, and reactivity are required .

Properties

Molecular Formula

C8H5F3LiNO2

Molecular Weight

211.1 g/mol

IUPAC Name

lithium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C8H6F3NO2.Li/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1

InChI Key

JNBVTDRSHLVMRU-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-]

Origin of Product

United States

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